

Spectroscopic Profile of 3,3',5,5'-Tetra-tert-butyldiphenoquinone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|--|
| Compound Name: | 3,3',5,5'-Tetra-tert-butyldiphenoquinone |
| Cat. No.: | B149682 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **3,3',5,5'-Tetra-tert-butyldiphenoquinone**. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3,3',5,5'-Tetra-tert-butyldiphenoquinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|----------------------|--------------|-------------|--------------|
| 6.18-6.95 | m | 4H | Aromatic H |
| 1.35 | s | 36H | tert-butyl H |

¹³C NMR (CDCl₃):

| Chemical Shift (ppm) | Assignment |
|----------------------|----------------------------------|
| 186.5 | C=O |
| 147.2 | Ar-C |
| 137.8 | Ar-C |
| 125.8 | Ar-CH |
| 35.2 | C(CH ₃) ₃ |
| 29.8 | C(CH ₃) ₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------|
| 2950 | C-H stretch (aliphatic) |
| 1660 | C=O stretch (quinone) |
| 1580 | C=C stretch (aromatic) |
| 1250 | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 408 | 100 | [M] ⁺ |
| 353 | - | [M-C(CH ₃) ₃] ⁺ |
| 297 | - | [M-2C(CH ₃) ₃ +H] ⁺ |
| 241 | - | [M-3C(CH ₃) ₃ +2H] ⁺ |
| 57 | - | [C(CH ₃) ₃] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3,3',5,5'-Tetra-tert-butyldiphenoquinone** was prepared by dissolving approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl_3). The ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded over the range of 4000-400 cm^{-1} .

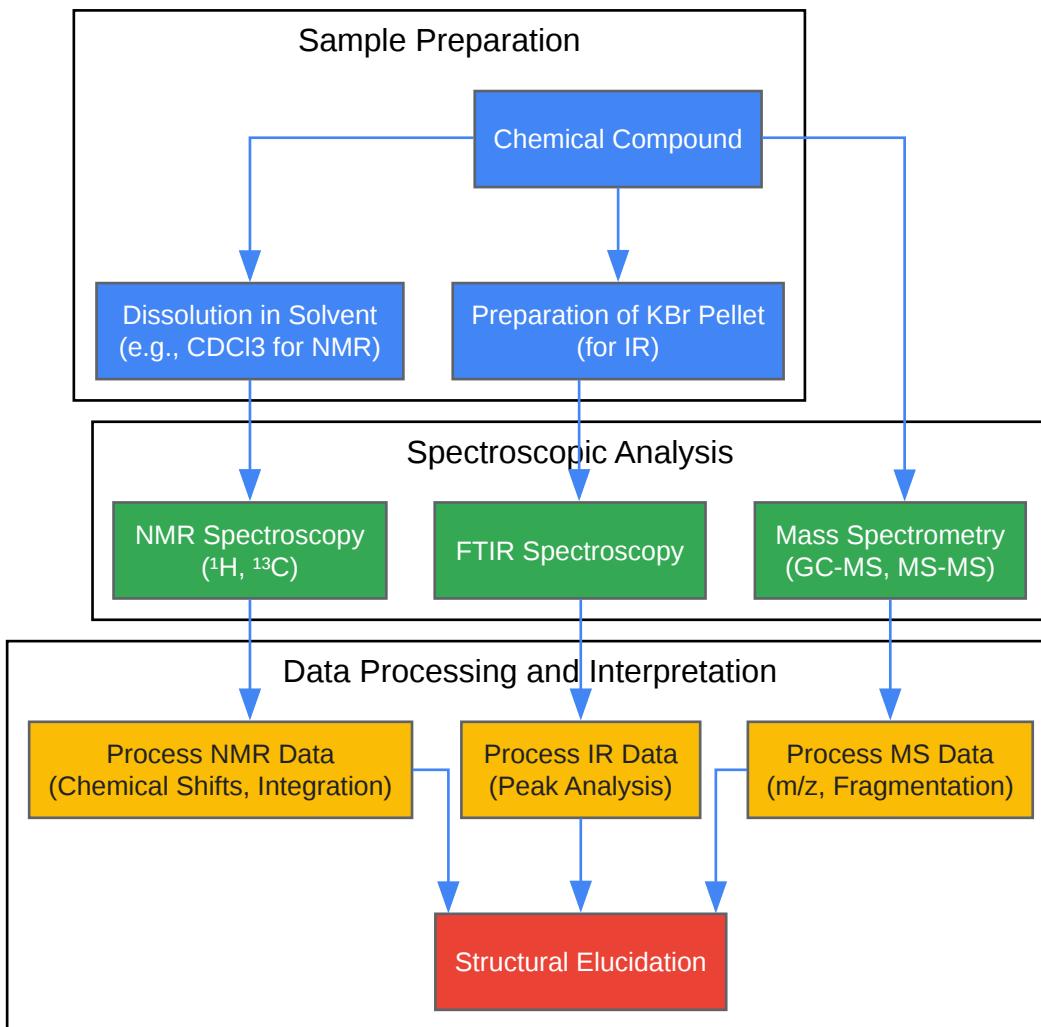
Mass Spectrometry (MS)

Mass spectral data were acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was introduced into the GC, which was equipped with a capillary column. The mass spectrometer was operated in electron ionization (EI) mode. For tandem mass spectrometry (MS-MS), the precursor ion $[\text{M}+\text{H}]^+$ at m/z 409.3101 was selected and subjected to collision-induced dissociation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This guide provides a comprehensive summary of the key spectroscopic data for **3,3',5,5'-Tetra-tert-butylidiphenoquinone**. The presented NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com